
AZD8797
Overview
Description
AZD8797, or AZD 8797, is a non-competitive allosteric modulator of CX3CL1. It is a potent and selective antagonist of the Fractalkine receptor (FKN or CX3CR1; Ki value 3.9 nM) with a 720 fold selectivity over the CXCR2 receptor, a 246-fold selectivity versus hCCR1 and 187-fold versus hCCR2 and no significant antagonism of the CCR4, CCR5, CCR6, CXCR3, and CXCR5 receptors. This compound displays adequate metabolic stability and solubility and high Caco-2 permeability. Notably, AZD 8797 exhibited a significant interaction (>50% activity at 10 μM) for the adenosine A1 receptor only, and the selectivity was later determined to be 33-fold. This compound also prevents G-protein activation in a [35S]GTPγS accumulation assay. This compound positively modulates the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay. In equilibrium saturation binding experiments, this compound reduces the maximal binding of 125I-CX3CL1 without affecting Kd.
Mechanism of Action
Target of Action
AZD8797, also known as KAND567, is a small molecule that primarily targets the chemokine receptor CX3CR1 . This receptor is implicated in several diseases, including atherosclerosis and diabetes . It plays a crucial role in the recruitment and extravasation of CX3CR1-expressing subsets of leukocytes and monocytes .
Mode of Action
This compound acts as an allosteric non-competitive modulator of the human CX3CR1 receptor . It antagonizes the natural ligand, fractalkine (CX3CL1), in both human whole blood and in a B-lymphocyte cell line . This compound prevents G-protein activation, and at sub-micromolar concentrations, it positively modulates the CX3CL1 response in a β-arrestin recruitment assay .
Biochemical Pathways
The CX3CL1-CX3CR1 signaling pathway is the primary biochemical pathway affected by this compound . This pathway is involved in coordinating leukocyte trafficking in homeostatic and inflammatory conditions . By blocking this receptor, this compound can prevent certain types of immune cells from accumulating in various tissues, which can reduce the damage caused by hyperinflammation .
Result of Action
The action of this compound results in the reduction of inflammation and apoptosis . It has been shown to effectively block overwhelming inflammation, apoptosis, and necrosis after spinal cord injury, facilitating early recovery of locomotive function . In the context of COVID-19, it has been suggested that this compound could reduce viral presence, apoptosis, selected cytokine levels, and certain oxidative parameters .
Action Environment
It is known that the compound is active outside the central nervous system
Biochemical Analysis
Biochemical Properties
AZD8797 functions as an allosteric non-competitive modulator of the CX3CR1 receptor. It antagonizes the natural ligand, fractalkine (CX3CL1), by binding to a different site on the receptor, thereby preventing G-protein activation and β-arrestin recruitment . In biochemical reactions, this compound interacts with several biomolecules, including G-proteins and β-arrestins, modulating their signaling pathways. The compound exhibits a high affinity for the CX3CR1 receptor with an IC50 value of 300 nM in human whole blood and 6 nM in a B-lymphocyte cell line .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in immune and neuronal cells. In immune cells, it inhibits the adhesion and migration of leukocytes by blocking the CX3CR1 receptor . In neuronal cells, this compound has demonstrated protective effects against SARS-CoV-2-induced neuronal damage, reducing oxidative stress, apoptosis, and inflammation . The compound also modulates cell signaling pathways, including those involving G-proteins and β-arrestins, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its allosteric binding to the CX3CR1 receptor, which prevents the natural ligand, fractalkine, from activating the receptor . This non-competitive inhibition results in the blockade of G-protein signaling and β-arrestin recruitment, leading to reduced leukocyte adhesion and migration . Additionally, this compound has been shown to positively modulate the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies . For instance, in a study involving SARS-CoV-2-infected mice, this compound treatment over eight days resulted in significant reductions in neuronal damage, oxidative stress, and inflammation . These findings suggest that this compound maintains its efficacy over extended periods, making it a promising candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving rats with spinal cord injury, this compound improved locomotive recovery and reduced inflammation and apoptosis at a dosage of 2.5 mg/mL/day . Higher doses of this compound have been associated with increased efficacy in reducing neuronal damage and inflammation, although potential toxic or adverse effects at very high doses have not been extensively studied .
Metabolic Pathways
This compound is involved in metabolic pathways related to the CX3CR1 receptor. It modulates the signaling pathways of G-proteins and β-arrestins, affecting the downstream metabolic processes . The compound’s interaction with these pathways influences metabolic flux and metabolite levels, contributing to its therapeutic effects in various diseases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. In studies involving SARS-CoV-2-infected mice, this compound was administered intraperitoneally and demonstrated effective distribution to the brain, where it exerted its protective effects . The compound’s ability to cross the blood-brain barrier and accumulate in neuronal tissues highlights its potential for treating neurological conditions .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the CX3CR1 receptor on the cell membrane . The compound’s activity is influenced by its binding to this receptor, which modulates its signaling pathways and cellular functions. Additionally, this compound’s effects on apoptosis and inflammation suggest potential interactions with intracellular signaling molecules and organelles .
Properties
IUPAC Name |
(2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQSLMZOWVGBSM-GXTWGEPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


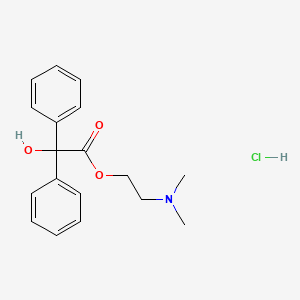
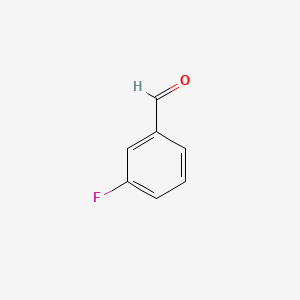
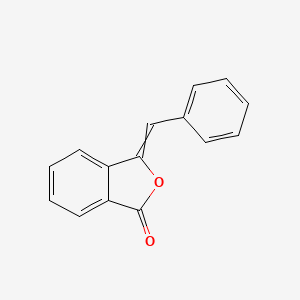
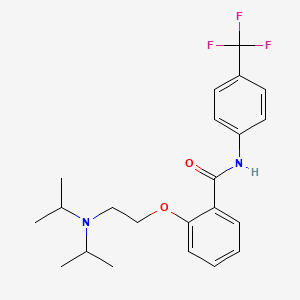
![2-[2-(diethylamino)ethoxy]-n-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1666166.png)


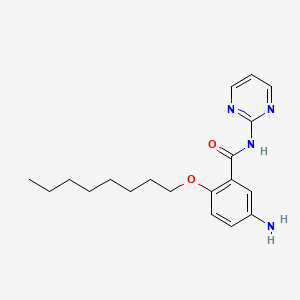

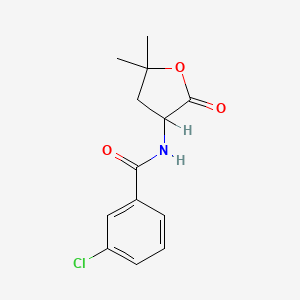
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1666176.png)
![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)
![N-[4-(4-aminophenoxy)butyl]benzamide](/img/structure/B1666178.png)
![N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666181.png)
